2-Bromobenzyl Phenyl Sulfone
Overview
Description
2-Bromobenzyl Phenyl Sulfone (2-BBPS) is a sulfone compound with a benzyl bromide group and a phenyl group. It is also known as 1-(Benzenesulfonylmethyl)-2-bromobenzene or 1-Bromo-2-(phenylsulfonylmethyl)benzene . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular formula of 2-Bromobenzyl Phenyl Sulfone is C13H11BrO2S . Its molecular weight is 311.19 .Chemical Reactions Analysis
2-BBPS is known for its antimicrobial, anti-inflammatory, and antitumor properties. Sulfones, including 2-BBPS, have been extensively exploited in organic synthesis . They can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .Physical And Chemical Properties Analysis
2-BBPS is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . . The melting point ranges from 94.0 to 98.0 °C .Scientific Research Applications
2-Bromobenzyl Phenyl Sulfone is a type of sulfone, a group of organic compounds containing a sulfonyl functional group . Sulfones are versatile synthetic intermediates in organic chemistry . Molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Application
The exceptional versatility of sulfones, including 2-Bromobenzyl Phenyl Sulfone, has been extensively exploited in organic synthesis . This compound can participate in metal- and photocatalytic approaches for C–S bond functionalization of sulfones .
Method of Application
The method involves the use of catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Results or Outcomes
The development of these strategies has opened a new area of research with burgeoning activity in recent years . This chemistry has potential applications for the synthesis of natural products .
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonylmethyl)-2-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNGEPLMWCLSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462792 | |
Record name | 2-Bromobenzyl Phenyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzyl Phenyl Sulfone | |
CAS RN |
92022-50-9 | |
Record name | 2-Bromobenzyl Phenyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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